molecular formula C25H42N8O8 B12391721 Val-Pro-Asp-Pro-Arg

Val-Pro-Asp-Pro-Arg

Cat. No.: B12391721
M. Wt: 582.6 g/mol
InChI Key: KONFXBWESLMOCK-WSRJKRBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Pro-Asp-Pro-Arg (VPDPR), commonly known as enterostatin, is a pentapeptide derived from the N-terminal cleavage of pancreatic procolipase by trypsin in the intestinal lumen . Discovered in 1991, it regulates appetite by selectively reducing fat intake in a dose-dependent manner in animal models, such as Osborne-Mendel rats . Structurally, VPDPR belongs to the XPXPR family of peptides, where the Pro-Asp-Pro motif is critical for biological activity . Its mechanism involves inhibition of μ-opioid signaling or interaction with the β-subunit of mitochondrial F1FoATP synthase, pathways linked to lipid metabolism and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of enterostatin may involve recombinant DNA technology, where the gene encoding procolipase is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed procolipase is then purified and subjected to enzymatic cleavage to release enterostatin .

Chemical Reactions Analysis

Types of Reactions: Enterostatin primarily undergoes hydrolysis reactions, where it is cleaved from procolipase by trypsin in the small intestine. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The enzymatic cleavage of procolipase to release enterostatin involves the use of trypsin under physiological conditions (pH 7.4, 37°C). The reaction is highly specific and efficient, yielding enterostatin as the major product .

Major Products: The major product of the enzymatic cleavage of procolipase is enterostatin itself. No significant by-products are formed under normal physiological conditions .

Scientific Research Applications

Physiological Role in Appetite Regulation

Mechanism of Action
Val-Pro-Asp-Pro-Arg plays a critical role in regulating dietary fat intake. It is produced from procolipase and acts as a feedback signal to modulate appetite, particularly in response to fat consumption. Studies have demonstrated that injections of this compound can selectively inhibit fat intake without significantly affecting carbohydrate or protein intake. This selective inhibition suggests its potential as an anorectic agent, particularly in obesity management .

Case Study: Animal Models
In animal studies, specifically with Osborne-Mendel rats, this compound was shown to reduce food intake in a dose-dependent manner when administered intraperitoneally. The peptide effectively decreased fat consumption during high-fat diet trials, indicating its potential application in developing treatments for obesity and related metabolic disorders .

Therapeutic Applications

Obesity Management
this compound has been investigated for its therapeutic potential in obesity treatment. Its ability to reduce fat intake could be harnessed to develop pharmacological interventions aimed at weight loss. Research indicates that higher levels of this peptide are present in obese individuals compared to their lean counterparts, suggesting a compensatory mechanism in response to excessive fat intake .

Peptide Therapeutics Development
The compound serves as a building block for designing peptide-based drugs targeting various diseases. Its applications extend beyond appetite regulation and into areas such as cancer treatment and metabolic disorders. The development of synthetic analogs of this compound may lead to more effective therapies that leverage its appetite-suppressing properties while minimizing side effects .

Research in Molecular Biology

Protein Interaction Studies
this compound is also utilized in molecular biology research to study protein interactions and cellular mechanisms. By understanding how this peptide influences cellular processes, researchers can gain insights into the biochemical pathways involved in obesity and metabolic regulation .

Biotechnology Applications
In biotechnology, this compound is being explored for its role in designing biosensors and biocatalysts that enhance biological reactions. This application is crucial for industrial processes where efficiency and specificity are paramount .

Summary Table of Applications

Application AreaDescription
Appetite Regulation Inhibits dietary fat intake; potential anorectic agent for obesity management
Therapeutic Development Building block for peptide-based drugs targeting obesity and metabolic disorders
Molecular Biology Studying protein interactions and cellular mechanisms related to obesity
Biotechnology Designing biosensors and enhancing biological reactions in industrial applications

Mechanism of Action

Enterostatin exerts its effects by binding to the β-subunit of F1-ATPase, a protein localized to the plasma membrane of target cells. This binding activates various intracellular pathways, leading to changes in ATP/ADP ratio, activation of cyclic adenosine monophosphate (cAMP), AMP-activated protein kinase (AMPK), and mitogen-activated protein kinase (MAPK). These pathways collectively contribute to the regulation of fat intake and energy expenditure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg (VPGPR)

These peptides are enterostatin analogs derived from procolipase in humans (APGPR) and other species (VPGPR) . While VPDPR is found in dogs, pigs, and oxen, APGPR is conserved in humans and rabbits. Despite sequence variations (e.g., Ala vs. Val at position 1, Gly vs. Asp at position 3), all three peptides exhibit comparable efficacy in reducing fat intake, suggesting functional conservation of the XPXPR motif . Modifications to the N-terminus of VPDPR (e.g., Val→Ala) abrogate activity, highlighting the importance of residue-specific interactions .

Table 1: Structural Comparison of Enterostatin Analogs

Compound Sequence Species Specificity Key Structural Feature
VPDPR Val-Pro-Asp-Pro-Arg Dog, Pig, Ox Asp at position 3
APGPR Ala-Pro-Gly-Pro-Arg Human, Rabbit Gly at position 3
VPGPR Val-Pro-Gly-Pro-Arg Chicken, Rat Gly at position 3

Leu-Pro-Tyr-Pro-Arg

This peptide, derived from soybean glycinin, shares structural homology with VPDPR (XPXPR motif) and demonstrates hypocholesterolemic effects, reducing total cholesterol by 25.4% and LDL-c by 30.6% in mice .

Comparison with Functionally Similar Peptides

Val-Glu-Pro (VEP)

VEP, an ACE-inhibitory tripeptide from Spirulina platensis, lowers blood pressure in spontaneously hypertensive rats (SHR) by modulating the renin-angiotensin system (RAS). At 5–10 mg/kg, it reduces systolic blood pressure by downregulating renal ACE, renin, and angiotensin II receptor expression . While VPDPR targets fat intake, VEP exemplifies functional similarity in peptide-mediated metabolic regulation but via distinct pathways (RAS vs. lipid signaling) .

Val-Leu-Pro-Val-Pro (VLPVP)

VLPVP, an antihypertensive pentapeptide, lowers blood pressure via ACE inhibition and is absorbed through paracellular transport in Caco-2 cells . Unlike VPDPR, which acts centrally, VLPVP’s effects are peripheral, highlighting how sequence variations (e.g., Leu and Val substitutions) dictate target specificity .

Table 2: Functional Comparison of VPDPR with Other Bioactive Peptides

Compound Primary Function Mechanism Key Structural Determinants
VPDPR Fat intake reduction μ-opioid inhibition, F1FoATP interaction Pro-Asp-Pro motif
Leu-Pro-Tyr-Pro-Arg Cholesterol reduction Undefined; distinct from bile acid excretion XPXPR motif
VEP Antihypertensive ACE inhibition, RAS modulation Val-Glu-Pro sequence
VLPVP Antihypertensive ACE inhibition, paracellular transport Val-Leu-Pro-Val-Pro sequence

Research Findings and Mechanistic Insights

  • Its activity is abolished by N-terminal modifications, underscoring the Val-Pro-Asp sequence’s role .
  • Species-Specific Analogs : APGPR and VPGPR show equivalent efficacy to VPDPR, suggesting evolutionary conservation of enterostatin’s function despite sequence divergence .
  • fat metabolism) .

Biological Activity

Val-Pro-Asp-Pro-Arg (VPDPR), commonly known as enterostatin, is a pentapeptide that has garnered significant interest due to its role in regulating food intake, particularly fat consumption. This article explores the biological activity of VPDPR, highlighting its mechanisms, effects on feeding behavior, and relevant research findings.

Overview of Enterostatin

Enterostatin is derived from the amino terminus of pancreatic procolipase and is primarily involved in the neuroendocrine regulation of appetite. It acts as an anorexigenic peptide, meaning it suppresses appetite, particularly for high-fat foods. This peptide was first identified in the early 1990s and has since been the subject of various studies aimed at understanding its biological functions and potential therapeutic applications.

The biological activity of VPDPR is primarily linked to its ability to interact with specific receptors in the central nervous system. Research indicates that enterostatin influences feeding behavior through several mechanisms:

  • Central Nervous System Interaction : VPDPR is believed to act on receptors in the hypothalamus, a critical area for appetite regulation. Studies have shown that intracerebroventricular administration of enterostatin leads to a significant reduction in fat intake in animal models .
  • Dose-Dependent Effects : The peptide exhibits a U-shaped dose-response curve, with maximal inhibition of fat intake observed at low doses (approximately 1 nmol). Higher doses can lead to diminished effects, indicating a complex relationship between dosage and biological response .

Effects on Feeding Behavior

Enterostatin's primary role is to regulate dietary fat intake. Key findings from research include:

  • Selective Inhibition : In experiments with Osborne-Mendel rats, VPDPR administration resulted in a dose-dependent reduction in food intake specifically when high-fat diets were presented. Notably, this effect was absent when rats were offered high-carbohydrate or low-fat diets .
  • Duration of Action : The inhibitory effect on feeding can last for over six hours following administration, suggesting that enterostatin may serve as a feedback signal to modulate fat consumption based on dietary needs .

Table 1: Summary of Key Research Findings on Enterostatin

Study ReferenceMethodologyKey Findings
ICV Injection in RatsMaximal inhibition of fat intake at 1 nmol; U-shaped dose-response curve.
Dietary TrialsSignificant reduction in fat intake; no effect on carbohydrate or protein intake.
Intraperitoneal InjectionDose-dependent reduction in food intake; sustained effects over 6 hours.

Case Study: Impact on Fat Intake Regulation

In a controlled study involving rats adapted to a three-choice macronutrient diet (fat, carbohydrate, protein), it was observed that VPDPR specifically inhibited fat intake without affecting other macronutrients. This selectivity underscores the peptide's potential role as a regulatory signal for dietary fat consumption. The results suggest that enterostatin may help maintain energy balance by modulating preferences towards macronutrient types based on physiological needs .

Properties

Molecular Formula

C25H42N8O8

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)/t14-,15-,16-,17-,19-/m0/s1

InChI Key

KONFXBWESLMOCK-WSRJKRBPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.